

Molecular Structure and Core Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	АрСр	
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The defining structural feature of **ApCp** analogs is the replacement of the labile oxygen atom between the α - and β -phosphate groups with a methylene (-CH₂-) bridge. This substitution renders the phosphoanhydride bond resistant to hydrolysis by nucleotidases and kinases, making them stable analogs for studying nucleotide-dependent processes.

Structure of Key Analogs

- Adenosine 5'-(α,β-methylene)diphosphate (AMP-CP): A non-hydrolyzable analog of Adenosine Diphosphate (ADP). It acts as a competitive inhibitor of enzymes that process AMP, most notably ecto-5'-nucleotidase (CD73).[1][2]
- α,β-Methyleneadenosine 5'-triphosphate (AMP-PCP): A non-hydrolyzable analog of Adenosine Triphosphate (ATP). It is primarily used as a selective agonist for P2X purinergic receptors.[3]

Physicochemical and Chemical Properties

The key quantitative properties of these compounds are summarized below. This data is essential for experimental design, including buffer preparation and determining appropriate assay concentrations.



Property	Adenosine 5'-(α,β- methylene)diphosphate (AMP-CP)	α,β-Methyleneadenosine 5'-triphosphate (AMP-PCP)
Synonyms	AMPCP, APCP, α,β -Methylene-ADP	α,β-methylene ATP, AMPPCP
Molecular Formula	C11H17N5O9P2	C11H18N5O12P3 (Acid form)
Molecular Weight	425.23 g/mol	505.18 g/mol (Acid form)
Purity	Typically ≥98% by HPLC[1]	Typically ≥95%
Solubility	Water: 50 mg/mL	PBS (pH 7.2): 10 mg/mL
Appearance	Powder or crystalline solid	Crystalline solid
Storage Temp.	-20°C	-20°C

Biochemical Interactions and Applications

ApCp analogs are primarily used to probe two major signaling pathways: the adenosinergic pathway (via CD73 inhibition) and the purinergic P2X pathway (via receptor activation).

AMP-CP as an Inhibitor of CD73

Extracellular adenosine is a potent immunosuppressive molecule often found at high levels in the tumor microenvironment. Its production is primarily controlled by the ectoenzyme CD73, which hydrolyzes AMP to adenosine. AMP-CP is a potent competitive inhibitor of CD73, preventing this conversion and thereby blocking the production of immunosuppressive adenosine.[1] This makes it a critical tool for cancer immunotherapy research.

AMP-PCP as a P2X Receptor Agonist

P2X receptors are ATP-gated cation channels involved in a wide range of physiological processes, including synaptic transmission, inflammation, and pain signaling. AMP-PCP mimics the binding of ATP but is resistant to breakdown, allowing for sustained and controlled activation of these channels. It is particularly potent at P2X1 and P2X3 subtypes, enabling researchers to study the downstream effects of their activation, such as ion influx and membrane depolarization.



Quantitative Biochemical Data

The following table summarizes key binding and activity data for these compounds against their primary targets.

Compound	Target	Parameter	Value	Notes
AMP-CP	Human CD73	Ki	59 nM	Potent competitive inhibitor.
AMP-CP	Human CD73	IC ₅₀	0.56 μΜ	
AMP-PCP	P2X1 / P2X3 Receptors	EC50	~1 µM	Potent agonist.
AMP-PCP	P2X2, P2X4-7 Receptors	Potency	~1,000-fold less potent	Demonstrates high selectivity for P2X1/3.
AMP-PCP	Adenylate Cyclase	Ki	~0.5 mM	Weakly inhibits in a calcium- dependent manner.

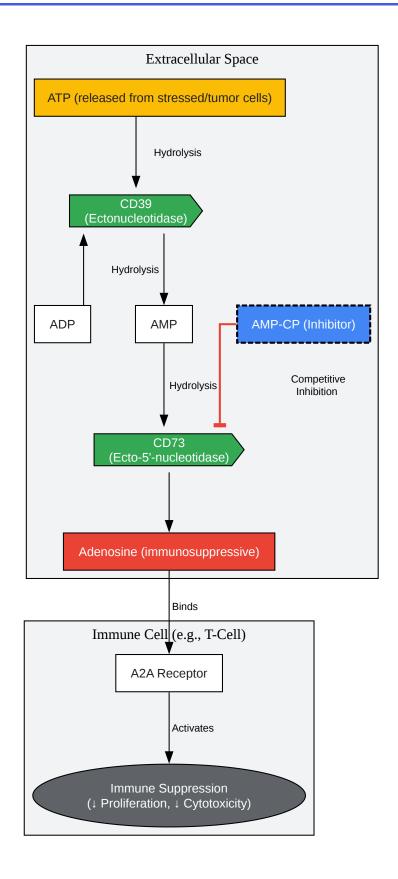
Key Signaling Pathways

The stability of **ApCp** analogs makes them ideal for elucidating complex signaling cascades. The diagrams below, rendered in DOT language, illustrate their points of action.

The CD73-Mediated Adenosine Production Pathway

This pathway shows how extracellular ATP is converted into immunosuppressive adenosine and how AMP-CP intervenes.





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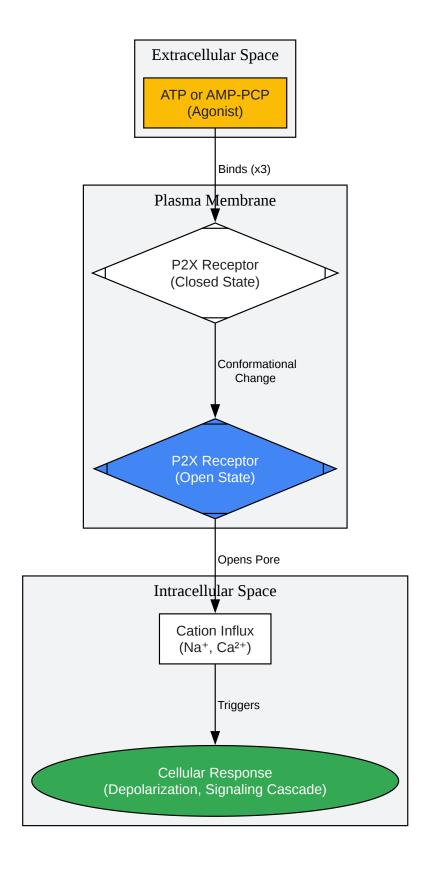
Caption: The CD73-adenosine pathway and the inhibitory action of AMP-CP.



P2X Receptor Activation Pathway

This diagram illustrates how extracellular ATP or its stable analog, AMP-PCP, activates P2X receptors, leading to downstream cellular effects.





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Caption: Agonist-induced activation of a P2X receptor ion channel.



Experimental Protocols and Workflows

The following provides a detailed methodology for a common assay used to measure the enzymatic activity of CD73 and to evaluate the potency of inhibitors like AMP-CP.

Protocol: CD73 Activity Assay (Malachite Green)

This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73. The amount of phosphate produced is directly proportional to CD73 activity. Inhibitors like AMP-CP will reduce the amount of phosphate detected.

Principle: The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate under acidic conditions. The intensity of this green complex, measured by absorbance at ~620-640 nm, is directly related to the concentration of free phosphate.

Materials:

- Recombinant human CD73 or cell lysate containing CD73
- AMP (Substrate)
- AMP-CP (Inhibitor)
- Assay Buffer (e.g., Tris-based buffer, pH 7.5)
- Malachite Green Reagent A (Malachite Green in acid)
- Malachite Green Reagent B (Molybdate solution)
- Phosphate Standard (for standard curve)
- 96-well microplate
- Microplate reader

Procedure:

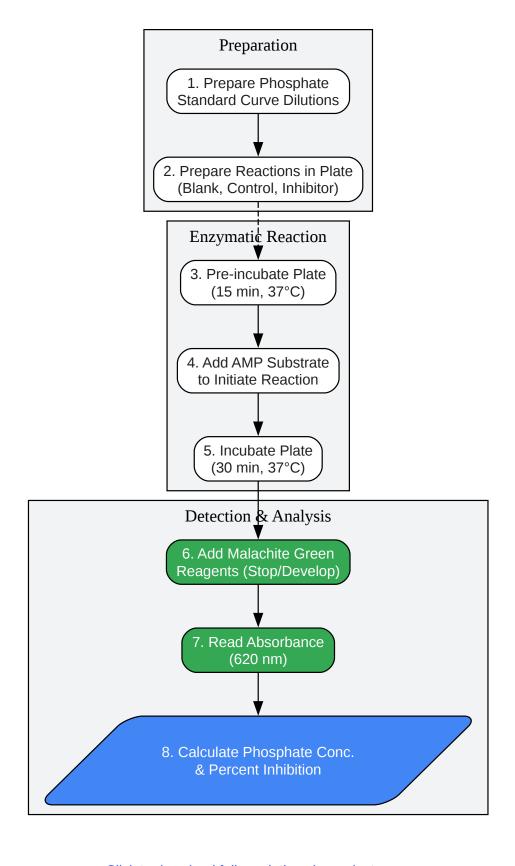


- Standard Curve Preparation: Prepare a serial dilution of the Phosphate Standard (e.g., 0 to 100 μM) in Assay Buffer.
- Reaction Setup: In a 96-well plate, prepare wells for:
 - Blank: Assay Buffer only (no enzyme).
 - Control: CD73 enzyme + Assay Buffer.
 - Inhibitor Test: CD73 enzyme + desired concentration(s) of AMP-CP.
- Pre-incubation: Add the enzyme and inhibitor (or buffer for control wells) to the plate. Allow to pre-incubate for 10-15 minutes at 37°C to permit inhibitor binding.
- Initiate Reaction: Add the AMP substrate to all wells to start the enzymatic reaction. The final volume should be consistent across all wells (e.g., 50 μL).
- Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
- Stop & Develop Color: Stop the reaction by adding Malachite Green Reagents A and B. This also begins the color development. Incubate for 5-15 minutes at room temperature.
- Read Absorbance: Measure the absorbance of each well at 620 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the Blank from all other readings.
 - Use the Phosphate Standard curve to convert absorbance values into phosphate concentration (μM).
 - Calculate the percent inhibition for AMP-CP wells relative to the Control wells.
 - Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

Experimental Workflow Diagram



The following DOT script visualizes the steps of the Malachite Green assay.



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Caption: Workflow for a CD73 enzymatic assay using the Malachite Green method.

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- To cite this document: BenchChem. [Molecular Structure and Core Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3369452#apcp-structure-and-chemical-properties]

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